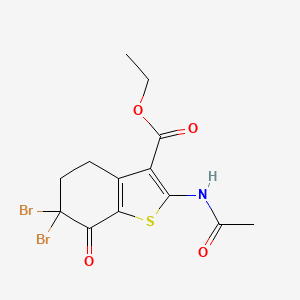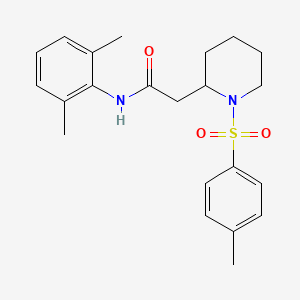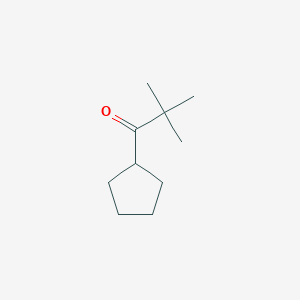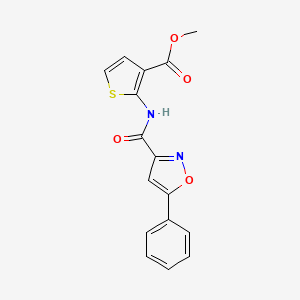![molecular formula C20H21NO5S B2654598 6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 896620-78-3](/img/structure/B2654598.png)
6,7-Dimethoxy-2-methyl-3-[4-(methylthio)phenyl]-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of tetrahydroisoquinolines (THIQs), which are widely distributed in nature as alkaloids . THIQs and their derivatives have diverse biological activities against various infective pathogens and neurodegenerative disorders . They are considered ‘privileged scaffolds’ for identifying, designing, and synthesizing novel biologically active derivatives of interest in drug development .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N - (2,2-diethoxyethyl)-3- (3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a tetrahydroisoquinoline core, which is a common structure in many natural and synthetic compounds with diverse biological activities .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are commonly used in the synthesis of chiral tetrahydroisoquinoline derivatives .Scientific Research Applications
Synthesis Techniques
The first synthesis of both enantiomers of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, a related compound, was achieved through dynamic kinetic resolution. This method, based on CAL-B- or subtilisin Carlsberg-catalysed enantioselective hydrolysis, produced products with high enantiopurity (92–93% ee) in good yields (85–92%). This synthesis represents a significant advance in the field, allowing for the preparation of these compounds with a high degree of stereochemical control (Paál et al., 2008).
Molecular Structures and Properties
Another study focused on the molecular and crystal structures of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, which share structural similarities with the compound of interest. These structures were elucidated using X-ray structural analysis, providing valuable insights into the structural characteristics of these complex organic molecules (Rudenko et al., 2013).
Chemical Transformations and Reactions
The compound has been involved in studies on C-H functionalization of cyclic amines through redox-annulations with α,β-unsaturated carbonyl compounds. This type of chemical transformation is crucial for the synthesis of various organic compounds, including those with potential biological activities (Kang et al., 2015).
Optically Active Derivatives
Research on optically active diaryl tetrahydroisoquinoline derivatives, including those similar to the compound , has confirmed their absolute configurations using NMR spectroscopy. These findings are significant for understanding the stereochemistry of these molecules and their potential applications in catalysis and as intermediates in the synthesis of biologically active compounds (Naicker et al., 2011).
Future Directions
Tetrahydroisoquinoline derivatives, including this compound, are subject to growing interest due to their diverse biological activities . Future research may focus on the development of novel THIQ analogs with potent biological activity, as well as further exploration of their mechanisms of action .
properties
IUPAC Name |
6,7-dimethoxy-2-methyl-3-(4-methylsulfanylphenyl)-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-21-18(11-5-7-12(27-4)8-6-11)17(20(23)24)13-9-15(25-2)16(26-3)10-14(13)19(21)22/h5-10,17-18H,1-4H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVAADLZVRXGFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC(=C(C=C2C1=O)OC)OC)C(=O)O)C3=CC=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/no-structure.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2654518.png)
![1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one](/img/structure/B2654519.png)
![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)







![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)
